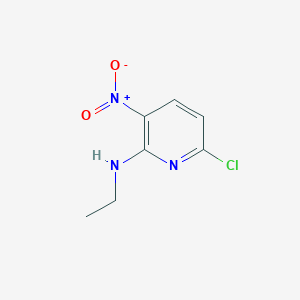

6-Chloro-N-ethyl-3-nitropyridin-2-amine

Description

Significance of Nitropyridin-2-amines in Organic Synthesis and Heterocyclic Chemistry

The nitropyridin-2-amine framework is a vital building block in organic synthesis, largely due to the reactivity conferred by the nitro and amino functional groups. The nitro group, being strongly electron-withdrawing, significantly influences the pyridine (B92270) ring's electronic properties. nbinno.comstackexchange.com This electronic effect makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a key reaction in the functionalization of aromatic systems. stackexchange.com

For instance, in compounds like 2,6-dichloro-3-nitropyridine (B41883), the nitro group activates the positions ortho (C2) and para (C6) to it, making the chlorine atoms at these positions effective leaving groups for substitution by nucleophiles. stackexchange.comnih.gov The synthesis of related compounds, such as 6-Chloro-N-isopropyl-3-nitropyridin-2-amine, is achieved by reacting 2,6-dichloro-3-nitropyridine with isopropylamine (B41738), where the amine selectively displaces one of the chlorine atoms. nih.gov This suggests a probable synthetic route for 6-Chloro-N-ethyl-3-nitropyridin-2-amine via the reaction of 2,6-dichloro-3-nitropyridine with ethylamine (B1201723).

Furthermore, the amino group at the 2-position can be readily modified, serving as a handle for further synthetic transformations. The nitro group itself can be reduced to an amino group, opening pathways to the synthesis of diaminopyridines, which are precursors to fused heterocyclic systems like imidazopyridines. thieme-connect.com

Nitropyridin-2-amine derivatives are recognized as important intermediates in the production of a wide range of commercially significant products, including:

Pharmaceuticals: They are used in the synthesis of antitumor, antiviral, anti-inflammatory, and anti-HIV agents. nbinno.com The closely related 6-Chloro-N-isopropyl-3-nitropyridin-2-amine derivatives have been noted for their potential anticancer activity, highlighting the pharmaceutical relevance of this structural class. nih.gov

Agrochemicals: This class of compounds serves as precursors for various herbicides, fungicides, and insecticides. nbinno.com

Dyes: They are used as starting materials for azo dyes. nbinno.com

The versatility of nitropyridin-2-amines makes them a valuable scaffold in medicinal chemistry and materials science, enabling the construction of complex molecular architectures with diverse biological and physical properties. scispace.comijpsr.com

Overview of Pyridine Derivatives as Precursors for Advanced Chemical Scaffolds

Pyridine and its derivatives are among the most important heterocyclic compounds in drug discovery and medicinal chemistry. enpress-publisher.comresearchgate.netresearchgate.net The pyridine ring is a key structural motif present in numerous natural products and FDA-approved pharmaceuticals. ekb.egnih.gov Its prevalence is due to a combination of factors including its aromaticity, polarity, and ability to form hydrogen bonds, which can enhance the solubility and bioavailability of drug molecules. enpress-publisher.comresearchgate.net

As precursors, pyridine derivatives offer chemists a robust platform for creating advanced chemical scaffolds. enpress-publisher.comresearchgate.net Their adaptability as reactants and starting materials allows for extensive structural modifications. researchgate.net This has led to their incorporation into a wide range of therapeutic agents targeting various diseases, including cancer, HIV/AIDS, tuberculosis, and Alzheimer's disease. ekb.egnih.govekb.eg

The synthetic utility of pyridine derivatives is vast. They can undergo a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex, multi-ring systems. This chemical tractability has made them indispensable in the synthesis of:

Bioactive Molecules: Pyridine-containing compounds are used as antimicrobial, antiviral, anticancer, antioxidant, and anti-inflammatory agents. nih.govekb.eg

Functional Materials: Pyridine derivatives are also employed in the textile industry for creating dyes and in the development of polymers with specific physical properties. researchgate.net

The consistent incorporation of the pyridine nucleus into novel drug candidates underscores its status as a "privileged scaffold" in medicinal chemistry, inspiring ongoing research into new synthetic methodologies and applications. enpress-publisher.comresearchgate.netekb.eg

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | Molecular Formula | Role/Context |

|---|---|---|

| This compound | C₇H₈ClN₃O₂ | Primary subject of the article |

| Pyridine | C₅H₅N | Parent heterocyclic compound |

| 2,6-dichloro-3-nitropyridine | C₅H₂Cl₂N₂O₂ | Precursor in the synthesis of substituted nitropyridin-2-amines nih.gov |

| 6-Chloro-N-isopropyl-3-nitropyridin-2-amine | C₈H₁₀ClN₃O₂ | Analogue with potential anticancer activity nih.gov |

| Ethylamine | C₂H₇N | Probable reactant for synthesis |

| Isopropylamine | C₃H₉N | Reactant for synthesis of the isopropyl analogue nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N-ethyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O2/c1-2-9-7-5(11(12)13)3-4-6(8)10-7/h3-4H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXERJEKFMCQUFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC(=N1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443999 | |

| Record name | 6-CHLORO-N-ETHYL-3-NITROPYRIDIN-2-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33742-69-7 | |

| Record name | 6-CHLORO-N-ETHYL-3-NITROPYRIDIN-2-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 6 Chloro N Ethyl 3 Nitropyridin 2 Amine

Nucleophilic Aromatic Substitution (SNAr) at the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for substituted pyridines, particularly those bearing electron-withdrawing groups and a good leaving group. nih.govyoutube.com In 6-Chloro-N-ethyl-3-nitropyridin-2-amine, the chlorine atom at the C-6 position serves as a leaving group, and the strongly electron-withdrawing nitro group at the C-3 position, along with the ring nitrogen, activates the pyridine nucleus towards nucleophilic attack.

The C-6 position of this compound is susceptible to attack by a variety of nucleophiles, leading to the displacement of the chloride ion. This reaction is a common strategy for the synthesis of more complex pyridine derivatives. The reaction of 2,6-dichloro-3-nitropyridine (B41883) with isopropylamine (B41738), for instance, results in selective substitution at the C-2 position, highlighting the amenability of chloronitropyridines to amination. nih.gov While specific studies on this compound are not extensively detailed, its reactivity can be inferred from related structures.

The general reaction scheme involves the attack of a nucleophile on the electron-deficient C-6 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. youtube.com Subsequent expulsion of the chloride ion restores the aromaticity and yields the substituted product.

The following table illustrates the expected products from the reaction of this compound with a range of common nucleophiles, based on established SNAr chemistry of related halopyridines. researchgate.netmdpi.com

| Nucleophile (Nu-H) | Reagent Example | Expected Product at C-6 |

| Alcohols | Sodium methoxide (B1231860) (NaOCH₃) | 6-Methoxy-N-ethyl-3-nitropyridin-2-amine |

| Amines | Ammonia (NH₃) | N⁶-Ethyl-5-nitro-pyridine-2,6-diamine |

| Thiols | Sodium thiophenoxide (NaSPh) | N-Ethyl-3-nitro-6-(phenylthio)pyridin-2-amine |

| Azides | Sodium azide (B81097) (NaN₃) | 6-Azido-N-ethyl-3-nitropyridin-2-amine |

The nitro group at the C-3 position plays a crucial role in activating the pyridine ring for nucleophilic aromatic substitution. Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly reduces the electron density of the aromatic system, making it more susceptible to nucleophilic attack. stackexchange.com This activation is most pronounced at the positions ortho and para to the nitro group.

In the case of this compound, the chlorine atom at C-6 is para to the nitro group. This geometric arrangement allows for effective delocalization of the negative charge in the Meisenheimer intermediate through resonance, which stabilizes the intermediate and lowers the activation energy of the reaction. nih.gov The resonance stabilization involves the participation of the nitro group in delocalizing the charge, as depicted in the resonance structures of the intermediate.

The regioselectivity of SNAr reactions on substituted pyridines is influenced by the electronic effects of the substituents. For a compound like 2,6-dichloro-3-nitropyridine, nucleophilic attack is favored at the position that is ortho or para to the strongly activating nitro group. stackexchange.com The inductive effect of the nitro group also contributes to making the adjacent carbon atoms more electrophilic. stackexchange.com In some cases, the regioselectivity can be influenced by the solvent, with hydrogen-bond accepting solvents potentially altering the preferred site of attack. researchgate.net

Reduction Chemistry of the Nitro Group to Amino Pyridine Derivatives

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing a route to aromatic amines which are valuable synthetic intermediates. researchgate.net This transformation dramatically alters the electronic properties of the molecule, converting a strongly electron-withdrawing group into a strongly electron-donating group. nih.gov

A variety of methods are available for the reduction of aromatic nitro compounds, offering different levels of selectivity and compatibility with other functional groups. organic-chemistry.org The choice of reducing agent is critical to avoid unwanted side reactions, such as the reduction of the pyridine ring or the cleavage of the C-Cl bond.

Common methodologies for nitro group reduction include:

Catalytic Hydrogenation: This is a widely used and often very effective method. commonorganicchemistry.com Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are commonly employed in the presence of hydrogen gas. commonorganicchemistry.comwikipedia.org Catalytic transfer hydrogenation, using a hydrogen donor like hydrazine (B178648) or formic acid in the presence of a catalyst, can also be used and avoids the need for high-pressure hydrogen gas. google.comgoogle.com

Metal-Based Reductions: Several metals in acidic or neutral media can efficiently reduce nitro groups. quimicaorganica.org Common systems include iron (Fe) in acetic acid or with ammonium (B1175870) chloride, tin (Sn) or tin(II) chloride (SnCl₂) in hydrochloric acid, and zinc (Zn) in acidic conditions. commonorganicchemistry.comquimicaorganica.orgresearchgate.net These methods are often chemoselective, leaving other reducible groups intact. researchgate.net

Hydride Transfer Reagents: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitro groups, they are generally not selective and may reduce other functional groups present in the molecule. commonorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is typically not strong enough to reduce a nitro group on its own but can be effective in the presence of a catalyst. jsynthchem.com

The following table summarizes some selective reduction methodologies applicable to this compound.

| Reagent/Catalyst | Solvent | Key Features |

| H₂/Pd/C | Ethanol or Methanol | High efficiency, but may also cause dehalogenation. commonorganicchemistry.com |

| Fe/NH₄Cl | Ethanol/Water | Mild, cost-effective, and often chemoselective. researchgate.netacs.org |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate | Mild conditions, good for substrates with sensitive functional groups. commonorganicchemistry.com |

| NaBH₄/Catalyst | Ethanol | Requires a catalyst to enhance the reducing power of NaBH₄. jsynthchem.com |

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. nih.gov The exact mechanism can vary depending on the reducing agent and reaction conditions, but a generally accepted pathway involves the initial reduction of the nitro group (R-NO₂) to a nitroso group (R-NO). nih.govgoogle.com

This is followed by a further two-electron reduction to a hydroxylamine (B1172632) derivative (R-NHOH). nih.govgoogle.com The hydroxylamine is a key intermediate in this process. mdpi.com The final step is the reduction of the hydroxylamine to the corresponding amine (R-NH₂). google.comacs.org

R-NO₂ → R-NO → R-NHOH → R-NH₂

In some cases, particularly under certain conditions, side reactions can occur. For instance, the condensation of the nitroso and hydroxylamine intermediates can lead to the formation of azoxy, azo, and hydrazo compounds. google.comgoogle.com However, with the appropriate choice of reagents and conditions, the reduction can be controlled to selectively yield the desired amine. acs.org

Reactivity of the N-Ethyl Amino Group

The N-ethyl amino group at the C-2 position of the pyridine ring also possesses chemical reactivity. As a secondary amine, the nitrogen atom has a lone pair of electrons, making it nucleophilic and basic. The amino group can participate in a variety of reactions, including acylation, alkylation, and cyclization reactions. sioc-journal.cnresearchgate.net

The nucleophilicity of the 2-amino group can be utilized in the synthesis of fused heterocyclic systems. For example, 2-aminopyridines are common precursors for the synthesis of imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines through reactions with α-haloketones or β-dicarbonyl compounds, respectively. sioc-journal.cnrsc.org The presence of a substituent at the C-6 position can sometimes sterically hinder reactions at the adjacent ring nitrogen or the exocyclic amino group. rsc.org

The reactivity of the N-ethyl amino group can also be influenced by the electronic nature of the other substituents on the pyridine ring. The electron-withdrawing nitro group at C-3 will decrease the basicity and nucleophilicity of the amino group to some extent. Conversely, after reduction of the nitro group to an amino group, the resulting electron-rich diamine system would exhibit enhanced nucleophilicity. The secondary N-ethyl amino group can also act as a hydrogen bond donor. nih.gov

Acylation and Alkylation Reactions

The secondary amine functionality in this compound is a prime site for acylation and alkylation reactions. These reactions proceed via the nucleophilic attack of the nitrogen lone pair on an electrophilic carbon center.

Acylation: The ethylamino group can be readily acylated using various acylating agents such as acyl chlorides or anhydrides in the presence of a base. The base serves to neutralize the acid byproduct and facilitate the reaction. This transformation is crucial for the introduction of carbonyl-containing moieties, which can serve as handles for further functionalization or as key structural elements in biologically active molecules.

| Reagent | Product | Reaction Conditions |

| Acetyl chloride | N-acetyl-6-chloro-N-ethyl-3-nitropyridin-2-amine | Aprotic solvent, base (e.g., triethylamine) |

| Benzoyl chloride | N-benzoyl-6-chloro-N-ethyl-3-nitropyridin-2-amine | Aprotic solvent, base (e.g., pyridine) |

| Acetic anhydride | N-acetyl-6-chloro-N-ethyl-3-nitropyridin-2-amine | Heat, optional catalyst |

Alkylation: While the nitrogen of the ethylamino group can be alkylated, such reactions often present challenges with selectivity. The direct alkylation of secondary amines with alkyl halides can lead to a mixture of the desired tertiary amine and the corresponding quaternary ammonium salt due to over-alkylation. masterorganicchemistry.com The product amine is often more nucleophilic than the starting amine, leading to a "runaway" reaction. masterorganicchemistry.com Therefore, alternative methods like reductive amination are generally preferred for the controlled synthesis of tertiary amines.

| Reagent | Potential Product(s) | Challenges |

| Methyl iodide | 6-Chloro-N-ethyl-N-methyl-3-nitropyridin-2-amine | Over-alkylation to form quaternary ammonium salt |

| Ethyl bromide | 6-Chloro-N,N-diethyl-3-nitropyridin-2-amine | Polysubstitution, difficult to control |

Formation of Higher Order Amine Derivatives

The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the displacement of the chloride ion by various nitrogen nucleophiles, leading to the formation of higher-order amine derivatives. The presence of the electron-withdrawing nitro group at the 3-position activates the ring towards such substitutions, particularly at the ortho and para positions (2 and 6-positions).

A notable example of this reactivity is seen in the synthesis of complex heterocyclic compounds where a primary or secondary amine displaces the 6-chloro substituent. For instance, the reaction with a primary arylamine can furnish N2-ethyl-N6-aryl-3-nitropyridine-2,6-diamine derivatives. mdpi.com The conditions for these reactions typically involve heating the substrates in the presence of a base to facilitate the substitution.

| Nucleophile | Product | Typical Conditions |

| Ammonia | N-ethyl-3-nitro-pyridine-2,6-diamine | High pressure, elevated temperature |

| Primary Amine (R-NH2) | 6-(Alkylamino)-N-ethyl-3-nitropyridin-2-amine | Solvent (e.g., DMF, NMP), base (e.g., K2CO3), heat |

| Secondary Amine (R2NH) | 6-(Dialkylamino)-N-ethyl-3-nitropyridin-2-amine | Solvent (e.g., DMF, NMP), base (e.g., K2CO3), heat |

Pyridine Ring Transformations and Rearrangements

The substituted pyridine ring in this compound can undergo various transformations, although such reactions often require specific and sometimes harsh conditions. The electron-deficient nature of the nitropyridine ring makes it a candidate for certain types of ring-opening and ring-closure reactions, particularly when treated with strong nucleophiles. nih.gov

For instance, treatment with powerful nucleophiles can initiate a ring-opening sequence, followed by rearrangement and re-cyclization to form different heterocyclic systems. researchgate.net While specific studies on this compound are not prevalent, analogous transformations in related dinitropyridone systems demonstrate the potential for such reactivity. nih.gov These reactions often proceed through bicyclic intermediates and can lead to the formation of novel, functionalized aromatic compounds that would be difficult to synthesize through other means. nih.gov

Chemo- and Regioselectivity in Multi-Functionalized Pyridine Systems

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity key considerations in its chemical transformations. The molecule possesses three main sites for nucleophilic attack: the carbon atom bearing the chlorine (C6), the nitrogen of the ethylamino group, and the pyridine ring itself.

The regioselectivity of nucleophilic attack on the pyridine ring is heavily influenced by the electronic effects of the substituents. The synthesis of the parent compound itself from 2,6-dichloro-3-nitropyridine by reaction with ethylamine (B1201723) demonstrates a high degree of regioselectivity. The substitution preferentially occurs at the 2-position (ortho to the nitro group) rather than the 6-position (para to the nitro group). This is attributed to the powerful inductive electron-withdrawing effect of the nitro group, which makes the C2 position more electron-deficient and thus more susceptible to nucleophilic attack. stackexchange.com This is considered to be a kinetically controlled process. stackexchange.com

In subsequent reactions of this compound, the chlorine at the 6-position is the most common site for nucleophilic aromatic substitution. This is because the chloride ion is a good leaving group, and the position is activated by the nitro group. The ethylamino group can also react, particularly with electrophiles as discussed in section 3.3.1. The choice of reagents and reaction conditions determines which functional group will react preferentially. For example, using a nitrogen nucleophile under SNAr conditions will favor substitution at the 6-position, while an acylating agent will target the ethylamino group.

Structural Diversification: Synthesis and Reactivity of Derivatives and Analogues of 6 Chloro N Ethyl 3 Nitropyridin 2 Amine

Systematic Modification of the N-Alkyl Chain to Access Diverse Aminopyridines

The N-alkyl chain of 6-chloro-N-ethyl-3-nitropyridin-2-amine is a key site for structural modification to generate a library of diverse aminopyridine derivatives. The synthesis of such compounds typically involves the reaction of 2,6-dichloro-3-nitropyridine (B41883) with a variety of primary and secondary amines. nih.govstackexchange.com This nucleophilic aromatic substitution (SNAr) reaction generally proceeds with high regioselectivity, favoring substitution at the 2-position, which is activated by the adjacent nitro group. stackexchange.commdpi.com

The choice of the amine dictates the nature of the N-alkyl or N-aryl substituent. For instance, reacting 2,6-dichloro-3-nitropyridine with isopropylamine (B41738) in dichloromethane (B109758) yields 6-chloro-N-isopropyl-3-nitropyridin-2-amine. nih.gov Similarly, a wide range of alkyl and aryl amines can be employed to introduce different side chains, thereby modulating the lipophilicity, steric bulk, and hydrogen bonding potential of the final molecule. This approach allows for the systematic exploration of structure-activity relationships in medicinal chemistry applications. researchgate.netrsc.org

Alternative methods for N-alkylation of aminopyridines include processes that utilize heterogeneous catalysts, which can offer advantages in terms of activity, selectivity, and ease of operation for industrial-scale production. google.com Electrochemical methods have also been developed for the N-alkylation of protected aminopyridines, providing a high-yield route under mild conditions. researchgate.net

Table 1: Synthesis of N-Alkyl/Aryl Derivatives via Nucleophilic Aromatic Substitution

| Starting Material | Amine | Product |

|---|---|---|

| 2,6-dichloro-3-nitropyridine | Ethylamine (B1201723) | This compound |

| 2,6-dichloro-3-nitropyridine | Isopropylamine | 6-Chloro-N-isopropyl-3-nitropyridin-2-amine nih.gov |

| 2,6-dichloro-3-nitropyridine | Aniline (B41778) | 6-Chloro-3-nitro-N-phenylpyridin-2-amine |

| 2,6-dichloro-3-nitropyridine | Benzylamine | N-Benzyl-6-chloro-3-nitropyridin-2-amine |

Halogen Exchange and Introduction of Other Halogen Atoms on the Pyridine (B92270) Ring

The chlorine atom at the 6-position of the pyridine ring is a versatile handle for further functionalization through halogen exchange reactions. wikipedia.org These transformations are valuable for introducing other halogen atoms such as bromine or iodine, which can alter the reactivity of the molecule and provide sites for subsequent cross-coupling reactions. science.gov Metal-halogen exchange is a fundamental reaction in organometallic chemistry that can convert an organic halide into an organometallic product, often using electropositive metals like lithium or magnesium. wikipedia.org

For instance, a less reactive chloropyridine can be converted into a more reactive iodinated derivative. science.gov This can be achieved through various methods, including diazotization of an amino group followed by treatment with potassium iodide, or through metal-catalyzed processes. chemicalbook.comgoogle.comijssst.info The introduction of different halogens allows for fine-tuning of the electronic properties and provides opportunities for late-stage diversification of the pyridine scaffold.

The synthesis of various halopyridines often starts from a common precursor. For example, 4-aminopyridine (B3432731) can be brominated to introduce bromine atoms onto the ring, followed by diazotization and subsequent reaction to introduce other halogens. google.com Similarly, 2-aminopyridine (B139424) can be brominated and then iodinated to produce 2-amino-5-bromo-3-iodopyridine. ijssst.info

Table 2: Halogen Exchange Reactions on Pyridine Rings

| Starting Material | Reagents | Product |

|---|---|---|

| 3,5-dibromo-4-aminopyridine | 1. NaNO₂, H₂SO₄; 2. KI | 3,5-dibromo-4-iodopyridine google.com |

| 2-amino-5-bromopyridine | KIO₃, KI, H₂SO₄ | 2-amino-5-bromo-3-iodopyridine ijssst.info |

| Aryl Chloride | Organolithium Reagent | Aryl Iodide (via metal-halogen exchange) wikipedia.org |

Nitro Group Modifications and Substitutions

The nitro group in this compound is a strong electron-withdrawing group that significantly influences the reactivity of the pyridine ring. youtube.com Modifications of this group can lead to a variety of functionalized derivatives.

One of the most common transformations is the reduction of the nitro group to an amino group. This can be achieved using a variety of reducing agents, including catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel, as well as metals like iron or zinc in acidic media. commonorganicchemistry.comwikipedia.org The resulting diamine can then be used in further synthetic steps, such as the formation of fused heterocyclic rings.

The nitro group can also be displaced by other nucleophiles under certain conditions. While direct nucleophilic substitution of a nitro group on a pyridine ring is challenging, it can be achieved in some cases, particularly with pyridine N-oxides. acs.org For instance, the substitution of a nitro group with Grignard reagents can lead to the formation of 2-aryl or 2-alkenylpyridine N-oxides. acs.org Although direct electrophilic aromatic substitution on pyridine is difficult due to the ring's deactivation, nitration can be achieved under vigorous conditions, typically resulting in substitution at the 3-position. youtube.comresearchgate.net

Table 3: Common Reactions Involving the Nitro Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Reduction to Amine | H₂, Pd/C commonorganicchemistry.com | 3-amino-6-chloro-N-ethylpyridin-2-amine |

| Reduction to Amine | Fe, AcOH commonorganicchemistry.com | 3-amino-6-chloro-N-ethylpyridin-2-amine |

| Reduction to Hydroxylamine (B1172632) | Zn, NH₄Cl wikipedia.org | 6-chloro-N-ethyl-3-(hydroxylamino)pyridin-2-amine |

| Substitution (on N-oxide) | Aryl Grignard Reagent acs.org | 2-Aryl-N-ethylpyridin-2-amine N-oxide |

Synthesis of Poly-Functionalized Pyridine Scaffolds for Enhanced Utility

The development of poly-functionalized pyridine scaffolds is of significant interest due to their widespread presence in pharmaceuticals and other biologically active compounds. lifechemicals.comnih.gov The strategic combination of the modifications described in the previous sections allows for the creation of pyridine derivatives with multiple functional groups, enhancing their utility as building blocks in organic synthesis and medicinal chemistry. lifechemicals.comresearchgate.net

Starting with this compound, one can envision a synthetic route where the chlorine atom is first displaced by a nucleophile, followed by the reduction of the nitro group. The resulting amino group can then be further functionalized, for example, through acylation or alkylation. This sequential approach allows for the controlled introduction of various substituents around the pyridine core.

The pyridine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in bioactive molecules. researchgate.netrsc.org The ability to synthesize a diverse library of poly-functionalized pyridines is therefore crucial for drug discovery programs. nih.gov These scaffolds can be designed to interact with specific biological targets by tailoring the nature and position of their substituents.

Table 4: Examples of Poly-Functionalized Pyridine Derivatives

| Derivative | Key Functional Groups | Potential Application Area |

|---|---|---|

| 3-Amino-6-alkoxy-N-ethylpyridin-2-amine | Amino, Alkoxy, N-Ethylamino | Medicinal Chemistry lifechemicals.com |

| 6-Aryl-3-amino-N-ethylpyridin-2-amine | Aryl, Amino, N-Ethylamino | Materials Science, Medicinal Chemistry researchgate.net |

| 3,6-Diamino-N-ethylpyridin-2-amine | Diamino, N-Ethylamino | Polymer Synthesis, Ligand Design |

Ring Fusion and Heterocyclic Annulation Strategies

Ring fusion and heterocyclic annulation reactions provide a powerful means to construct more complex, rigid structures from the this compound scaffold. These strategies involve building a new ring onto the existing pyridine core, leading to the formation of fused heterocyclic systems. Such compounds are of great interest in medicinal chemistry and materials science due to their unique three-dimensional shapes and electronic properties. researchgate.net

One common approach involves the reaction of a 2-aminopyridine derivative with a suitable bifunctional reagent. For example, the reaction of 2-aminopyridines with maleimides can lead to the formation of ring-fused pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines. beilstein-journals.org Another strategy is the annulation of a pyridinium (B92312) ring onto an existing nitrogen heterocycle. rsc.orgacs.org

The functional groups on the starting pyridine can be strategically chosen to facilitate these cyclization reactions. For instance, after reduction of the nitro group to an amine, the resulting 2,3-diaminopyridine (B105623) derivative can be reacted with various electrophiles to form fused imidazole, pyrazine, or other heterocyclic rings. The chlorine atom at the 6-position can also participate in cyclization reactions, either directly or after conversion to another functional group.

Table 5: Examples of Fused Heterocyclic Systems from Pyridine Derivatives

| Starting Pyridine Derivative | Reagent/Reaction Type | Fused Heterocyclic System |

|---|---|---|

| 2-Aminopyridine | Maleimide derivative | Pyrido[1,2-a]pyrrolo[3,4-d]pyrimidine beilstein-journals.org |

| Pyridinium Salt | Self-[3+2] annulation | N-indolizine-substituted pyridine-2(1H)-one rsc.org |

| 2,3-Diaminopyridine | 1,2-Dicarbonyl compound | Pyrido[2,3-b]pyrazine |

| 2-Amino-4H-1,3-thiazin-4-one derivatives | Isocyanide, Dialkyl acetylenedicarboxylate | Thiazine-dicarboxylates nih.gov |

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure for 6 Chloro N Ethyl 3 Nitropyridin 2 Amine and Its Derivatives

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups present in 6-Chloro-N-ethyl-3-nitropyridin-2-amine. The analysis of vibrational modes provides a molecular fingerprint, confirming the presence of key structural motifs. researchgate.netnajah.edu

The FT-IR and FT-Raman spectra are expected to exhibit characteristic bands corresponding to the various bonds within the molecule. The N-H stretching vibration of the secondary amine typically appears in the range of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine (B92270) ring are anticipated around 3100-3000 cm⁻¹. najah.edu Aliphatic C-H stretching vibrations from the ethyl group will produce signals in the 2980-2850 cm⁻¹ region.

A crucial aspect of the molecule's structure is the nitro group (NO₂), which gives rise to strong, distinct absorption bands. The asymmetric and symmetric stretching vibrations of the NO₂ group are expected in the regions of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. najah.edu The C=C and C=N stretching vibrations within the pyridine ring will be observed in the 1600-1400 cm⁻¹ range. Furthermore, the C-Cl stretching vibration is typically found in the lower frequency region of 800-600 cm⁻¹. researchgate.net

Theoretical calculations using methods like Density Functional Theory (DFT) on related molecules such as 2-amino-3-nitropyridine (B1266227) have been used to assign vibrational modes with high accuracy, supporting experimental findings. researchgate.netnajah.edu These studies confirm that the vibrational wavenumbers are in good agreement with experimental data, though slight shifts can occur due to intermolecular interactions like hydrogen bonding in the solid state. najah.edu

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (Ethyl) | Stretching | 2980 - 2850 |

| Pyridine Ring (C=C, C=N) | Stretching | 1600 - 1400 |

| Nitro Group (NO₂) | Asymmetric Stretching | 1550 - 1500 |

| Nitro Group (NO₂) | Symmetric Stretching | 1360 - 1300 |

| C-N (Amine) | Stretching | 1350 - 1250 |

| C-Cl | Stretching | 800 - 600 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for elucidating the precise atomic connectivity and molecular framework of this compound. researchgate.net

¹H NMR: The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the N-ethyl group. The two aromatic protons will appear as doublets in the downfield region (typically δ 7.0-8.5 ppm) due to coupling with each other. tandfonline.comtandfonline.com The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH₂-) coupled to the methyl protons, and a triplet for the terminal methyl protons (-CH₃-) coupled to the methylene protons, likely in the δ 3.0-4.0 ppm and δ 1.0-1.5 ppm ranges, respectively. The N-H proton of the secondary amine will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms. The pyridine ring is expected to show five distinct signals, with their chemical shifts influenced by the attached substituents (Cl, NO₂, and NH-ethyl). The carbon attached to the electron-withdrawing nitro group (C3) and the chlorine atom (C6) would be significantly affected. The two carbons of the ethyl group will appear in the aliphatic region of the spectrum, typically with the -CH₂- carbon around δ 40-50 ppm and the -CH₃- carbon around δ 15-20 ppm. docbrown.info

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Position | Group | ¹H NMR (Predicted δ, Multiplicity) | ¹³C NMR (Predicted δ) |

|---|---|---|---|

| Pyridine H4/H5 | Aromatic CH | 7.0 - 8.5 (d) | 110 - 150 |

| Pyridine H5/H4 | Aromatic CH | 7.0 - 8.5 (d) | 110 - 150 |

| Amine NH | N-H | Variable (br s) | - |

| Ethyl CH₂ | Methylene | 3.0 - 4.0 (q) | 40 - 50 |

| Ethyl CH₃ | Methyl | 1.0 - 1.5 (t) | 15 - 20 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. wikipedia.orgethz.ch

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the two aromatic protons on the pyridine ring, confirming their adjacent relationship. It would also show a clear correlation between the methylene (-CH₂-) and methyl (-CH₃-) protons of the ethyl group. princeton.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. wikipedia.org The HSQC spectrum would show cross-peaks connecting each aromatic proton signal to its corresponding carbon signal, and the methylene and methyl proton signals to their respective carbon signals, allowing for definitive assignment of the carbon skeleton. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). youtube.com This is particularly powerful for connecting different fragments of the molecule. For instance, an HMBC experiment would show a correlation from the N-H proton and the methylene protons of the ethyl group to the C2 carbon of the pyridine ring, confirming the N-ethylamino substitution at this position. Correlations from the aromatic protons to other carbons in the ring would solidify the assignment of the pyridine core. princeton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are bonded. A NOESY spectrum could show through-space correlations between the protons of the ethyl group and the aromatic proton at the H3 position, providing information about the preferred conformation of the N-ethylamino substituent relative to the pyridine ring. nih.gov

Table 3: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Expected Observation |

|---|---|---|

| COSY | Pyridine H4 ↔ Pyridine H5 | Cross-peak confirms adjacent protons. |

| Ethyl CH₂ ↔ Ethyl CH₃ | Cross-peak confirms ethyl fragment. | |

| HSQC | Pyridine H4 ↔ Pyridine C4 | Direct ¹J C-H bond correlation. |

| Pyridine H5 ↔ Pyridine C5 | Direct ¹J C-H bond correlation. | |

| Ethyl CH₂ ↔ Ethyl C | Direct ¹J C-H bond correlation. | |

| Ethyl CH₃ ↔ Ethyl C | Direct ¹J C-H bond correlation. | |

| HMBC | Ethyl CH₂ → Pyridine C2 | ²J/³J correlation confirms N-ethyl attachment point. |

| Pyridine H4 → Pyridine C2, C6 | ³J correlations help assign ring carbons. |

| NOESY | Ethyl CH₂ ↔ Pyridine H3 | Through-space correlation reveals conformational preference. |

Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound. The nominal molecular weight for the compound with the molecular formula C₇H₈ClN₃O₂ is approximately 201.61 g/mol . lookchem.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺), with an M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. For this compound, characteristic fragmentation pathways could include:

Loss of the ethyl group ([M-C₂H₅]⁺)

Loss of the nitro group ([M-NO₂]⁺)

Loss of a chlorine radical ([M-Cl]⁺)

Cleavage of the C-N bond connecting the ethyl group to the ring.

Analyzing these fragmentation patterns helps to confirm the connectivity of the different substituents to the pyridine core.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* and n → π* transitions associated with the conjugated nitropyridine system. nih.gov The pyridine ring, substituted with an electron-donating amino group and an electron-withdrawing nitro group, creates a "push-pull" system that can lead to significant absorption in the UV-Vis region. nih.gov

Related 2-amino-3-nitropyridine derivatives exhibit strong absorption bands. nih.gov The presence of the chromophoric nitro group and the auxochromic amino and chloro groups on the conjugated pyridine ring system is expected to result in absorption maxima at longer wavelengths (bathochromic shift) compared to unsubstituted pyridine. The specific position of the absorption bands provides insight into the extent of electronic conjugation within the molecule.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal packing in these types of structures is often governed by van der Waals forces and potentially weak intermolecular interactions, but classical intermolecular hydrogen bonds may be absent if the amine proton is involved in the intramolecular bond. nih.gov

Table 4: Predicted Crystal and Structural Parameters for this compound (based on the N-isopropyl analogue nih.gov)

| Parameter | Predicted Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Key Bond Lengths (Å) | C-Cl: ~1.74, C-NO₂: ~1.45, C-NH: ~1.35 |

| Key Bond Angles (°) | C2-N-C(ethyl): ~125°, O-N-O: ~123° |

| Key Feature | Intramolecular N-H···O hydrogen bond stabilizing molecular conformation. |

Computational Chemistry and Theoretical Investigations of 6 Chloro N Ethyl 3 Nitropyridin 2 Amine

Quantum Chemical Calculations (DFT, ab initio) for Geometry Optimization and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6-Chloro-N-ethyl-3-nitropyridin-2-amine, these calculations begin with geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy state on the potential energy surface. This optimized structure is the foundation for all subsequent property calculations.

Investigations into related compounds, such as 2-amino-3-nitropyridine (B1266227), have successfully used these methods to compare calculated geometrical parameters (bond lengths and angles) with experimental data from X-ray crystallography, showing a high degree of correlation. researchgate.net The theoretical calculations are typically performed on an isolated molecule in the gaseous phase, which can lead to slight variations from experimental values obtained in the solid state. researchgate.net

Selection of Appropriate Functionals and Basis Sets (e.g., B3LYP/6-31G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A widely used and effective combination for organic molecules like this compound is the B3LYP functional with a 6-31G(d,p) basis set. nih.gov

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines a portion of the exact Hartree-Fock exchange with exchange and correlation functionals from other sources. It is known for providing a good balance between computational cost and accuracy for a wide range of chemical systems. acs.orgnih.gov

6-31G(d,p): This is a Pople-style basis set. The '6-31G' part indicates that the core atomic orbitals are described by a single contracted Gaussian function (composed of 6 primitive Gaussians), and the valence orbitals are split into two functions (one from 3 primitives, one from 1 primitive). The '(d,p)' notation signifies the addition of polarization functions (d-functions for heavy atoms and p-functions for hydrogen atoms), which allow for more flexibility in describing the shape of the orbitals and are crucial for accurately modeling bonding. nih.gov

This level of theory has proven effective for optimizing molecular structures, calculating vibrational frequencies, and determining the electronic properties of various pyridine (B92270) derivatives. nih.gov

Analysis of Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic properties and chemical reactivity of a molecule.

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a greater tendency to act as an electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy suggests a greater propensity to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mtu.edu Conversely, a small energy gap is associated with higher reactivity and lower stability. mtu.edu For related nitropyridine derivatives, DFT calculations have shown that charge transfer occurs within the molecule, which is revealed by the HOMO and LUMO energies. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.58 |

| LUMO Energy | -2.95 |

| Energy Gap (ΔE) | 3.63 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity. The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values.

Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs of atoms like oxygen and nitrogen.

Blue regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.

Green regions: Represent areas of neutral or near-zero potential.

For this compound, the MEP map would likely show the most negative potential (red) around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, identifying them as primary sites for electrophilic interactions. The most positive potential (blue) would be expected around the hydrogen atoms of the amino group and the ethyl group, highlighting them as potential sites for nucleophilic interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis transforms the calculated wave function into a set of localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonding/antibonding orbitals. This analysis provides quantitative insight into intramolecular interactions, charge delocalization, and hyperconjugative effects that contribute to molecular stability. nih.gov

A key aspect of NBO analysis is the examination of the interaction energy, E(2), between a filled (donor) NBO and an empty (acceptor) NBO. A higher E(2) value indicates a stronger interaction and greater electron delocalization, which enhances the stability of the molecule. For instance, in molecules with nitro and amino groups on a pyridine ring, significant delocalization can occur from the lone pairs of the amino nitrogen to the antibonding orbitals of the nitro group and the pyridine ring. Intramolecular hydrogen bonds, such as between the amino hydrogen and an oxygen of the nitro group, can also be identified and quantified through NBO analysis. researchgate.netresearchgate.net

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N(amino) | π(C-C)(ring) | 45.20 |

| LP(1) O(nitro) | σ(N-H)(amino) | 8.15 |

| π(C-C)(ring) | π*(N-O)(nitro) | 22.50 |

Note: Data are illustrative and represent typical interactions in similar molecules.

Prediction and Interpretation of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C). researchgate.net These theoretical shifts can be compared with experimental spectra to aid in signal assignment.

IR Spectroscopy: The vibrational frequencies and intensities are calculated from the second derivatives of the energy with respect to atomic displacements. The results provide a theoretical infrared spectrum. Because the calculations assume a harmonic oscillator model and are performed on an isolated molecule, the calculated frequencies are often systematically higher than experimental values. They are typically scaled by a factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. acs.org Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions like stretching, bending, or torsion. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths. nih.gov These calculations can predict the wavelength of maximum absorption (λmax) and help assign the observed absorption bands to specific electronic transitions, such as π → π* or n → π*.

| Assignment | Calculated (Scaled) | Experimental |

|---|---|---|

| N-H Stretch | 3450 | 3465 |

| C-H Stretch (Aromatic) | 3080 | 3095 |

| NO2 Asymmetric Stretch | 1575 | 1580 |

| C=C/C=N Stretch (Ring) | 1550 | 1562 |

| NO2 Symmetric Stretch | 1345 | 1355 |

Reaction Pathway Modeling and Transition State Calculations

Theoretical chemistry can be used to model the mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface to identify reactants, products, intermediates, and, most importantly, transition states.

Transition state calculations aim to locate the saddle point on the potential energy surface that connects reactants and products. The energy of this transition state determines the activation energy of the reaction, which is a critical factor in reaction kinetics. Frequency calculations are performed on the suspected transition state structure; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

For example, modeling a nucleophilic aromatic substitution reaction at the chlorine-bearing carbon would involve calculating the energy profile for the approach of the nucleophile, the formation of a Meisenheimer complex (intermediate), and the departure of the chloride leaving group. Such studies provide deep mechanistic insights that are often difficult to obtain through experimental means alone. nih.gov

Energy Barriers and Reaction Kinetics

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the energy barriers and reaction kinetics associated with this compound. A primary reaction pathway for compounds of this nature is nucleophilic aromatic substitution (SNA r), where the chlorine atom is displaced by a nucleophile.

Computational studies on similar 2-chloro-3-nitropyridine (B167233) systems reacting with amines reveal that the reaction typically proceeds through a Meisenheimer complex intermediate. The energy barrier for the formation of this intermediate is a critical determinant of the reaction rate. For the reaction of a generic 2-chloro-3-nitropyridine with an amine, the activation energy is influenced by the nature of the amine and the solvent.

While specific energy barriers for the reaction of this compound are not extensively documented in publicly available literature, data from analogous systems can provide valuable estimates. For instance, computational studies on the reaction of 2-chloro-5-nitropyridine (B43025) with anilines have been performed, showing activation enthalpies (ΔH‡) and entropies (ΔS‡) that dictate the reaction kinetics. These studies indicate that the energy barriers are sensitive to the electronic properties of the nucleophile.

A representative table of calculated activation parameters for a related nucleophilic aromatic substitution reaction is presented below. These values are illustrative of the typical energy barriers encountered in such reactions.

| Reaction Step | Activation Energy (ΔE‡) (kcal/mol) | Enthalpy of Activation (ΔH‡) (kcal/mol) | Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) |

| Formation of Meisenheimer Intermediate | 15 - 25 | 14 - 24 | 28 - 38 |

| Departure of Leaving Group | 5 - 10 | 4 - 9 | 12 - 20 |

Note: The data in this table is representative of typical nucleophilic aromatic substitution reactions on activated chloropyridines and is not specific to this compound.

Solvent Effects on Reaction Mechanisms using Continuum Models (e.g., SMD)

The surrounding solvent medium can significantly influence the reaction mechanisms and kinetics of this compound. Continuum solvation models, such as the Solvation Model based on Density (SMD), are powerful tools for theoretically investigating these solvent effects. The SMD model simulates the bulk solvent environment by treating it as a continuous medium with specific dielectric properties.

Theoretical studies on related systems have shown that moving from a nonpolar solvent to a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) can significantly increase the rate constant of the reaction. The SMD model can quantify these effects by calculating the free energy of solvation for the reactants, transition states, and products.

The following table illustrates the hypothetical effect of different solvents on the calculated Gibbs free energy of activation for the rate-determining step of a nucleophilic aromatic substitution reaction involving a 2-chloro-3-nitropyridine derivative, as predicted by a continuum model like SMD.

| Solvent | Dielectric Constant (ε) | Relative Gibbs Free Energy of Activation (ΔΔG‡) (kcal/mol) |

| Toluene (B28343) (nonpolar) | 2.4 | 0.0 (Reference) |

| Tetrahydrofuran (THF) | 7.5 | -2.5 |

| Acetonitrile (polar aprotic) | 36.6 | -5.0 |

| Dimethyl Sulfoxide (DMSO) | 46.8 | -6.5 |

Note: The data in this table is illustrative and demonstrates the general trend of solvent effects on the activation energy of nucleophilic aromatic substitution reactions as predicted by continuum models. The values are not specific to this compound.

Intermolecular Interactions and Hydrogen Bonding Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions in the crystalline state of a molecule. This analysis maps the electron distribution of a molecule within a crystal, providing insights into close contacts and hydrogen bonding. For this compound, this analysis can reveal the nature and relative importance of various intermolecular forces that govern its crystal packing.

The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The surface is colored according to different properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular interactions. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds.

For aminonitropyridine derivatives, the most significant contributions to the Hirshfeld surface typically come from H···H, O···H/H···O, C···H/H···C, N···H/H···N, and Cl···H/H···Cl contacts. researchgate.net The presence of the amino group provides a hydrogen bond donor (N-H), while the nitro group and the pyridine nitrogen atom can act as hydrogen bond acceptors. These interactions often lead to the formation of supramolecular structures such as dimers or chains. nih.gov

A representative breakdown of the percentage contributions of different intermolecular contacts to the Hirshfeld surface for a related 2-amino-3-nitropyridine derivative is shown in the table below.

| Intermolecular Contact | Percentage Contribution to Hirshfeld Surface |

| H···H | 35 - 45% |

| O···H / H···O | 20 - 30% |

| C···H / H···C | 10 - 15% |

| N···H / H···N | 5 - 10% |

| Cl···H / H···Cl | 5 - 10% |

| Other | < 5% |

Note: This data is representative of Hirshfeld surface analyses conducted on structurally similar aminonitropyridine compounds and provides an expected distribution of intermolecular contacts for this compound.

Mechanistic Insights into Reactions Involving 6 Chloro N Ethyl 3 Nitropyridin 2 Amine and Its Precursors

Detailed Mechanistic Pathways of Nucleophilic Aromatic Substitution in Halonitropyridines

The synthesis of N-substituted aminopyridines from halonitropyridines proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is distinct from SN1 and SN2 reactions, as it occurs on an sp2-hybridized carbon of an aromatic ring. wikipedia.org The reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which activate it towards nucleophilic attack. wikipedia.orglibretexts.org

In the case of a precursor like 2,6-dichloro-3-nitropyridine (B41883) reacting with an amine (e.g., ethylamine), the mechanism unfolds in two main steps: addition and elimination. youtube.com

Nucleophilic Attack and Formation of the Meisenheimer Complex : The reaction is initiated by the attack of the nucleophile (the amine) on the electron-deficient carbon atom bearing a leaving group (a halogen). libretexts.org The pyridine (B92270) ring is inherently electron-deficient due to the electronegative nitrogen atom, which makes it more susceptible to nucleophilic attack than benzene (B151609). youtube.comchemeurope.com This effect is significantly enhanced by the presence of a strong electron-withdrawing nitro group. The attack is favored at the ortho (2-position) and para (4-position) to the ring nitrogen, as these positions are the most electron-deficient and can effectively stabilize the resulting negative charge through resonance. youtube.comyoutube.comquora.com The nucleophilic addition disrupts the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this complex is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the ortho- or para-positioned nitro group. wikipedia.org

Elimination of the Leaving Group and Restoration of Aromaticity : In the second step, the leaving group (chloride ion) is expelled from the Meisenheimer complex. This step restores the aromaticity of the pyridine ring, leading to the final substitution product. youtube.com

Elucidation of Nitro Group Reduction Mechanisms and Intermediate Formation

The reduction of the nitro group in 6-Chloro-N-ethyl-3-nitropyridin-2-amine to an amino group is a fundamental transformation. This process is a six-electron reduction that proceeds through several intermediate species. nih.gov The mechanism can occur via different pathways, including a direct hydrogenation route or a more complex condensation pathway, though the former is more common in synthetic applications. rsc.org

The generally accepted pathway, based on the Haber-Lukashevich mechanism, involves the sequential formation of nitroso and hydroxylamine (B1172632) intermediates. orientjchem.org

Nitro to Nitroso : The first step involves a two-electron reduction of the nitro group (–NO₂) to a nitroso group (–NO).

Nitroso to Hydroxylamine : The nitroso intermediate is then further reduced by another two electrons to form a hydroxylamine derivative (–NHOH). The reduction of the nitroso group is typically much faster than the initial reduction of the nitro group, meaning the nitroso intermediate is often difficult to detect. nih.gov

Hydroxylamine to Amine : The final step is a two-electron reduction of the hydroxylamine to the corresponding amine (–NH₂).

This stepwise transformation can be represented as: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

These reactions are commonly carried out using methods such as catalytic hydrogenation with catalysts like palladium-on-carbon (Pd/C) or Raney nickel, or by using dissolving metals in acidic media, such as iron, tin, or zinc. commonorganicchemistry.commasterorganicchemistry.comwikipedia.org In some catalytic systems, the intermediates are so reactive that they are immediately converted to the final amine product without accumulating in the reaction mixture. orientjchem.org

Kinetics and Thermodynamics of Key Transformations

The rate of nucleophilic aromatic substitution on halonitropyridines is highly dependent on the reaction conditions and the nature of the reactants. Kinetic studies on the analogous compound 2-chloro-5-nitropyridine (B43025) provide significant insights. For instance, the reaction of 2-chloro-5-nitropyridine with various substituted anilines in solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethyl formamide (B127407) (DMF) was found to be uncatalyzed by a base. researchgate.net

The reaction rates are influenced by the electronic properties of the nucleophile. A study correlating the second-order rate constants with Hammett's substituent constants (σ°) for reactions with anilines yielded linear relationships with negative ρ values. researchgate.net These negative ρ values (ranging from -1.63 to -1.28 in DMSO) indicate that electron-donating groups on the aniline (B41778) nucleophile accelerate the reaction, consistent with a mechanism where the nucleophile attacks an electron-deficient center. researchgate.net

Thermodynamic parameters have also been determined for these reactions. A plot of activation enthalpy (ΔH#) versus activation entropy (ΔS#) for the reaction in DMSO and DMF resulted in straight lines, suggesting a consistent mechanism across the temperature range studied. The isokinetic temperatures were found to be 128°C in DMSO and 105°C in DMF. researchgate.net

Table 1: Kinetic and Thermodynamic Data for the Reaction of 2-Chloro-5-nitropyridine with Anilines

| Solvent | Temperature Range (°C) | Hammett ρ Value Range | Isokinetic Temperature (°C) |

|---|---|---|---|

| DMSO | 45–60 | -1.63 to -1.28 | 128 |

| DMF | 45–60 | -1.26 to -0.90 | 105 |

Data sourced from a study on the kinetics of 2-chloro-5-nitropyridine with substituted anilines. researchgate.net

Role of Catalysts in Directing Reaction Mechanisms

Catalysts play a pivotal role in the reduction of the nitro group. The choice of catalyst can influence the reaction rate, selectivity, and mechanism.

Heterogeneous Catalysts for Hydrogenation : Catalytic hydrogenation is a widely used method for nitro group reduction. masterorganicchemistry.com Heterogeneous catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, and Raney nickel are common choices. commonorganicchemistry.comwikipedia.org In this process, the catalyst provides a surface for the adsorption of both the nitro compound and molecular hydrogen. The reaction begins with the interaction of molecular hydrogen with the metal centers of the catalyst, followed by the interaction of the nitro compound with these centers containing activated hydrogen. orientjchem.org The adsorbed nitro compound is then sequentially reduced by the activated hydrogen on the catalyst surface. orientjchem.org The choice of catalyst can be critical for chemoselectivity; for example, Raney nickel is often used instead of Pd/C for substrates where dehalogenation of aromatic halides is a concern. commonorganicchemistry.com

The fundamental role of a catalyst is to provide an alternative reaction pathway with a lower activation energy, thereby increasing the rate of the reaction without being consumed itself.

Substituent Effects on Reactivity and Regioselectivity of Pyridine Derivatives

Substituents on the pyridine ring exert profound electronic and steric effects that govern the reactivity and regioselectivity of nucleophilic aromatic substitution.

Electronic Effects : The pyridine ring itself is electron-deficient, activating it for nucleophilic attack compared to benzene. youtube.com This effect is most pronounced at the C-2 (ortho) and C-4 (para) positions relative to the ring nitrogen, which bear a partial positive charge as shown by resonance structures. youtube.comquora.com Consequently, nucleophilic attack is strongly favored at these positions, while the C-3 and C-5 (meta) positions are much less reactive. youtube.comquimicaorganica.org The presence of additional strong electron-withdrawing groups, such as a nitro group, further activates the ring. For a nucleophile to attack, the stabilizing effect of the substituent is greatest when it is positioned ortho or para to the leaving group, as this allows the negative charge of the Meisenheimer intermediate to be delocalized onto the substituent. wikipedia.orglibretexts.org

Steric Effects : The regioselectivity of substitution can also be influenced by steric hindrance. Bulky substituents located near a potential reaction site can impede the approach of a nucleophile. For example, in studies of 3-substituted 2,6-dichloropyridines, it was found that bulky 3-substituents direct nucleophilic attack preferentially to the more accessible 6-position. researchgate.net The nature of the substituent at the 3-position can dramatically alter the product ratio. For instance, with a 3-carboxylate or 3-amide substituent, substitution is preferred at the 2-position, whereas 3-cyano or 3-trifluoromethyl groups favor substitution at the 6-position. researchgate.net

Table 2: Influence of 3-Substituents on Regioselectivity in the Reaction of 2,6-Dichloropyridines

| Substituent at 3-Position | Favored Position of Substitution | Approximate Isomer Ratio (6-isomer : 2-isomer) |

|---|---|---|

| -COO- (carboxylate) | 2-position | 1 : 9 |

| -CONH2 (amide) | 2-position | 1 : 9 |

| -CN (cyano) | 6-position | 9 : 1 |

| -CF3 (trifluoromethyl) | 6-position | 9 : 1 |

Data adapted from a study on 3-substituted 2,6-dichloropyridines. researchgate.net

Role of 6 Chloro N Ethyl 3 Nitropyridin 2 Amine As a Versatile Synthetic Intermediate in Advanced Organic Synthesis

Precursor for Nitrogen-Containing Heterocycles with Diverse Topologies

The inherent reactivity of the 6-chloro-3-nitropyridine scaffold makes it an excellent starting point for the construction of more complex nitrogen-containing heterocyclic compounds. The electron-withdrawing effect of the nitro group and the pyridine (B92270) ring nitrogen facilitates the displacement of the chlorine atom at the 6-position by various nucleophiles, initiating cascades of reactions to form diverse ring systems.

Synthesis of Fused Pyridine Systems

The strategic positioning of the amino, chloro, and nitro groups on the pyridine ring enables its use in cyclization reactions to form fused heterocyclic systems. For instance, related 6-chloropyridine derivatives are used to synthesize biologically significant scaffolds such as pyrido[2,3-d]pyrimidines and pyrazolo-[3,4-b]-pyridines. tandfonline.com In these syntheses, the chlorine atom is typically displaced by a binucleophilic reagent, and subsequent intramolecular cyclization involving the amino or a modified nitro group leads to the formation of the fused bicyclic structure. This approach highlights the potential of 6-Chloro-N-ethyl-3-nitropyridin-2-amine to serve as a precursor for analogous fused systems, which are core structures in many therapeutic agents. tandfonline.com

Construction of Complex Polycyclic Aromatic Compounds

The compound is also instrumental in building larger, multi-ring aromatic structures. A notable application is the use of the "6-chloro-3-nitropyridine warhead" in the synthesis of complex isoquinoline (B145761) derivatives. mdpi.com In one study, 2,6-dichloro-3-nitropyridine (B41883) was reacted with a primary arylamine via a regioselective nucleophilic aromatic substitution (SNAr) to yield a complex diarylamine. mdpi.com The nitro group plays a dual role in this context: it activates the chlorine for displacement and helps to stabilize the final product's conformation through intramolecular hydrogen bonding. mdpi.com This methodology demonstrates how this compound can be employed to link different aromatic systems, forming elaborate polycyclic compounds with potential applications in medicinal chemistry, such as kinase inhibitors. mdpi.com

Building Block for Advanced Chemical Scaffolds in Material Science

The reactivity of chloro-nitropyridine derivatives extends beyond pharmaceutical applications into the realm of material science, where they can serve as precursors for high-performance polymers.

Intermediate in Polyimide Monomer Synthesis

Polyimides are a class of polymers known for their exceptional thermal stability. The synthesis of these materials relies on specific monomers, typically diamines and dianhydrides. Chloro-nitropyridine derivatives are valuable intermediates in the synthesis of novel diamine monomers. For example, a structurally related compound, 2-chloro-5-nitropyridine (B43025), is used to synthesize diamine monomers for polyimides. tandfonline.comtandfonline.com The synthesis involves a nucleophilic substitution reaction between the chloronitropyridine and a dihydroxy aromatic compound, followed by the reduction of the nitro groups to primary amines. tandfonline.com The chlorine atom, activated by the nitro group, is readily displaced by a phenoxide anion, demonstrating a robust method for creating complex diamine monomers. tandfonline.comtandfonline.com This established synthetic route indicates a strong potential for using this compound to design and create novel monomers for specialized polyimides.

Application in the Construction of Functionalized Pyridine Libraries

In drug discovery and development, the creation of chemical libraries containing a multitude of related compounds is essential for screening and identifying new drug candidates. This compound is an ideal scaffold for generating such functionalized pyridine libraries. The chlorine atom at the 6-position is highly susceptible to nucleophilic aromatic substitution (SNAr) by a wide range of nucleophiles, particularly primary and secondary amines. This reaction is facilitated by the electron-withdrawing nitro group, allowing the transformations to occur under relatively mild conditions, often without the need for a transition metal catalyst. ntnu.no By reacting this compound with a diverse set of amines, a library of 6-substituted-N-ethyl-3-nitropyridin-2-amine derivatives can be rapidly synthesized, providing a rich collection of compounds for biological evaluation.

| Reaction Type | Reagent Class | Resulting Structure |

| Nucleophilic Aromatic Substitution | Primary/Secondary Amines | 6-Amino-N-ethyl-3-nitropyridin-2-amine derivatives |

| Cyclization Reactions | Binucleophilic Reagents | Fused Pyridine Systems (e.g., Pyrido[2,3-d]pyrimidines) |

| C-C Coupling Reactions | Organometallic Reagents | 6-Aryl/Alkyl-N-ethyl-3-nitropyridin-2-amine derivatives |

Strategic Intermediate in Multi-Step Total Synthesis Campaigns for Complex Molecules

The unique combination of functional groups makes this compound and its analogs valuable intermediates in the total synthesis of complex, biologically active molecules. Derivatives of 6-chloro-3-nitropyridin-2-amine are considered key intermediates in synthetic pathways targeting anticancer drugs. nih.gov The pyridine core often serves as a central scaffold onto which other functionalities and complex fragments are built. For instance, chloropyridine derivatives are crucial intermediates in the synthesis of modern insecticides, such as chlorantraniliprole. nih.gov In these multi-step syntheses, the chloropyridine moiety is introduced early and then elaborated through a series of reactions, demonstrating its role as a robust and reliable building block for constructing highly complex molecular targets. nih.gov

An in-depth analysis of future research directions and emerging trends for the chemical compound this compound reveals significant potential for innovation in synthetic chemistry, computational modeling, and industrial application. This compound serves as a key intermediate in the synthesis of various biologically active molecules. nih.gov

Q & A

Q. Table 1: Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–5°C (ice-water bath) |

| Reaction Time | 4 hours |

| Molar Ratio | 1:1.5 (substrate:ethylamine) |

Advanced Question: How can computational methods optimize the synthesis and reactivity of this compound?

Answer:

Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states. For example:

- Reaction Path Search : Identify energetically favorable intermediates and byproducts.

- Solvent Effects : Simulate polarity and dielectric constant impacts on reaction kinetics.

- Electronic Properties : Calculate frontier molecular orbitals to predict sites for electrophilic/nucleophilic attacks .

Methodological Steps:

Use software like Gaussian or ORCA for energy minimization.

Validate computational models against experimental data (e.g., XRD bond lengths from ).

Apply machine learning to screen optimal reaction conditions (temperature, solvent, stoichiometry).

Basic Question: What structural features of this compound influence its stability and reactivity?

Answer:

- Intramolecular Hydrogen Bonding : The N–H group forms a 2.66 Å hydrogen bond with the nitro oxygen, stabilizing a coplanar conformation between the pyridine ring and nitro-amine plane .

- Electron-Withdrawing Groups : The nitro and chloro substituents activate the pyridine ring for nucleophilic substitution at the 2-position.

Key Stability Considerations:

- Avoid prolonged exposure to light or heat to prevent nitro group decomposition.

- Store under inert atmosphere (argon) at –20°C to minimize hydrolysis.

Advanced Question: How can researchers assess and mitigate the risk of nitrosamine formation in derivatives of this compound?

Answer:

The nitro group and amine functionality pose a potential risk of nitrosamine formation under acidic or oxidative conditions.

Risk Mitigation Strategy:

Analytical Screening : Use LC-MS/MS with a limit of detection <1 ppb for nitrosamines (e.g., N-nitrosodiethylamine).

Process Controls :

- Avoid secondary amines in downstream reactions.

- Monitor nitrite levels in raw materials (e.g., solvents, reagents) .

Supplier Audits : Use questionnaires to confirm absence of nitrosating agents (e.g., nitrous acid) in supply chains .

Basic Question: What spectroscopic signatures distinguish this compound from structurally similar analogs?

Answer:

- ¹H NMR :

- δ 8.25 ppm (H-4, pyridine ring).

- δ 6.50 ppm (N–H, broad singlet).

- δ 1.30 ppm (CH3, triplet, J = 7.2 Hz).

- IR Spectroscopy :

- 1530 cm⁻¹ (asymmetric NO₂ stretch).

- 1340 cm⁻¹ (symmetric NO₂ stretch).

- UV-Vis : λmax at 320 nm (π→π* transition of nitroaromatic system).

Advanced Question: How can researchers leverage structure-activity relationships (SAR) to design bioactive derivatives of this compound?

Answer:

Based on anticancer SAR studies of related pyridin-2-amines :

- Modify Substituents :

- Replace chloro with fluoro to enhance membrane permeability.

- Introduce heterocycles (e.g., morpholine) at the ethyl group to improve solubility.

- Bioisosteric Replacement : Substitute nitro with sulfonamide to reduce toxicity.

Experimental Workflow:

Synthesize analogs using parallel combinatorial chemistry.

Screen against cancer cell lines (e.g., IC50 assays).

Perform molecular docking to validate target binding (e.g., kinase inhibitors).